molecular formula C12H12BrNO2 B559583 N-(4-Bromobutyl)phthalimide CAS No. 5394-18-3

N-(4-Bromobutyl)phthalimide

Cat. No.: B559583
CAS No.: 5394-18-3
M. Wt: 282.13 g/mol
InChI Key: UXFWTIGUWHJKDD-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-(4-Bromobutyl)phthalimide (CAS RN: 5394-18-3) is a brominated alkyl-phthalimide derivative with the molecular formula C₁₂H₁₂BrNO₂ and a molecular weight of 282.13–282.14 g/mol . It appears as a white to pale yellow crystalline solid with a melting point range of 78–82°C . The compound is highly pure (>98%) and stable for over two years when stored at -20°C .

Applications
Primarily used as a synthetic intermediate, it facilitates the preparation of:

  • Imidazo[4,5-b]pyridine derivatives .
  • Calix[4]arene and thiacalix[4]arene-based ligands .
  • Polyamine derivatives (e.g., N-methylputrescine) via nucleophilic substitution .
  • Pharmaceutical precursors, such as anticonvulsants and polymerization catalysts .

Synthesis
this compound is synthesized by reacting potassium phthalimide with 1,4-dibromobutane in dimethylformamide (DMF) at 100°C for 24 hours, yielding 85–87% product .

Preparation Methods

Classical Alkylation Methods

Nucleophilic Substitution with Potassium Phthalimide

The foundational approach involves the reaction of potassium phthalimide with 1,4-dibromobutane. This SN2 mechanism substitutes one bromine atom with the phthalimide group, leaving the terminal bromide for subsequent functionalization . Early methodologies utilized polar aprotic solvents like dimethylformamide (DMF) or acetone, with yields highly dependent on stoichiometric ratios and temperature control.

Example Protocol (Shandong University, 2017):

  • Reagents : Potassium phthalimide (10.7 mmol), 1,4-dibromobutane (12.9 mmol)

  • Solvent : Dry DMF (25 mL)

  • Conditions : pH 10, room temperature, 26 hours

  • Workup : Dichloromethane extraction, recrystallization with CH₂Cl₂/H₂O

  • Yield : 92.4%

This method’s high yield is attributed to the excess dibromobutane (1.2:1 molar ratio) and extended reaction time, ensuring complete conversion. However, DMF’s toxicity and challenges in solvent recovery limit its industrial applicability .

Optimized Laboratory-Scale Procedures

Room Temperature Synthesis in DMF

A refined protocol from Shandong University demonstrates that maintaining pH 10 and room temperature minimizes side products like diphthalimidobutane. The use of anhydrous magnesium sulfate for drying and recrystallization ensures high purity .

High-Temperature Solvent-Free Approaches

Patents disclose solvent-free conditions to enhance scalability and reduce environmental impact :

Protocol (US20040176612A1):

  • Reagents : Potassium phthalimide (1 mol), 1,4-dibromobutane (4 mol)

  • Conditions : 115–120°C, 9–12 hours

  • Workup : Ethanol recrystallization at 70°C

  • Yield : 63–92%

Eliminating DMF avoids toxicity concerns, and the excess dibromobutane acts as both reactant and solvent. The molar ratio of 4:1 (dibromobutane:phthalimide salt) suppresses di-substitution byproducts, while high-temperature filtration removes KBr efficiently .

Industrial Production Methodologies

Scalable Reaction Systems

Industrial processes prioritize cost-effectiveness and solvent recovery. Continuous flow reactors enable precise control over reaction parameters, reducing batch-to-batch variability. For example, a patented method achieves 92% yield by:

  • Recycling unreacted dibromobutane via reduced-pressure distillation .

  • Using ethanol for crystallization, which is less hazardous than DMF .

Purification and Isolation Techniques

Hot filtration at 70°C removes KBr precipitates, while cooling the ethanolic filtrate to 20°C crystallizes the product. This dual-temperature approach minimizes phthalimide hydrolysis and maximizes recovery .

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

MethodSolventTemp (°C)Time (h)Molar Ratio (DBB:KP)YieldAdvantagesLimitations
DMF Alkylation DMF20261.2:192.4%High yield, mild conditionsToxic solvent, costly recovery
Solvent-Free None115–1209–124:192%Scalable, no solvent wasteHigh energy input
Ethanol Recrystall. Ethanol70104.6:161%Low toxicity, simple purificationModerate yield

Critical Evaluation of Solvent Systems

DMF vs. Alternative Solvents

While DMF enables high yields at ambient temperatures, its neurotoxicity and environmental persistence necessitate alternatives. Ethanol-based systems, though requiring higher temperatures, align with green chemistry principles. Recent advances explore isopropanol and tert-butanol for improved solubility profiles .

Emerging Methodologies

Continuous Flow Reactor Applications

Pilot-scale studies demonstrate that continuous flow systems reduce reaction times to 2–4 hours by enhancing heat transfer and mixing efficiency. Coupling in-line analytics (e.g., FTIR) ensures real-time monitoring of byproduct formation .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobutyl)phthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-Bromobutyl)phthalimide has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is used in the preparation of drug candidates, particularly those targeting specific biological pathways.

    Bioconjugation: It serves as a linker in the conjugation of biomolecules, facilitating the study of protein-protein interactions and other biological processes.

    Material Science: This compound is used in the synthesis of functional materials, including polymers and nanomaterials

Mechanism of Action

The mechanism of action of N-(4-Bromobutyl)phthalimide depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the bromine atom, which can be substituted by various nucleophiles. In bioconjugation, it serves as a linker, facilitating the attachment of biomolecules to specific targets. The molecular targets and pathways involved vary depending on the specific application and the nature of the nucleophile or biomolecule being conjugated .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of N-(4-Bromobutyl)phthalimide are influenced by its bromobutyl chain and phthalimide moiety . Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity/Applications Key Research Findings
This compound C₁₂H₁₂BrNO₂ 282.14 Bromobutyl, phthalimide High-yield alkylation (>70%) in amine synthesis; used in pharmaceuticals and polymers . Stable under refrigeration; mutagenic risk (GHS07, GHS08) .
N-(2-Bromoethyl)phthalimide C₁₀H₈BrNO₂ 254.08 Bromoethyl, phthalimide Shorter chain limits spacing in molecular design; reactive in SN2 reactions . Less efficient in multi-step syntheses due to steric constraints .
N-(3-Bromopropyl)phthalimide C₁₁H₁₀BrNO₂ 268.11 Bromopropyl, phthalimide Intermediate chain length balances reactivity and stability; used in ionic liquids . Exhibits dual functionality in sulfonamide synthesis .
N-(4-Bromophenyl)phthalimide C₁₄H₈BrNO₂ 302.13 Aromatic bromo, phthalimide Electrophilic aromatic substitution applications; distinct photophysical properties . Higher thermal stability compared to aliphatic analogs .
N-(3-Chloropropoxy)phthalimide C₁₁H₁₀ClNO₃ 239.65 Chloropropoxy, phthalimide Chlorine’s lower leaving-group ability reduces nucleophilic substitution efficiency . Used in less reactive environments (e.g., slow-release drug formulations) .
3-Nitro-N-(4-carboxybutyl)phthalimide C₁₃H₁₂N₂O₆ 292.24 Nitro, carboxybutyl, phthalimide Nitro group enables redox reactions; applications in dyes and explosives . 95% purity; competitive pricing for industrial-scale synthesis .

Biological Activity

N-(4-Bromobutyl)phthalimide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological effects, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound has the chemical formula C₁₂H₁₂BrNO₂ and a molecular weight of 270.13 g/mol. It features a phthalimide moiety, which is known for its ability to serve as a scaffold for various biologically active compounds.

The synthesis of this compound typically involves the alkylation of phthalimide with 4-bromobutyl bromide. This reaction can be optimized under various conditions to yield high purity and yield of the product .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of phthalimide derivatives, including this compound. The compound has been evaluated against a range of bacterial strains, displaying notable activity:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values ranging from 0.49 to 31.5 μg/mL against various pathogens, comparable to standard antibiotics like ampicillin and ciprofloxacin .
  • Mechanism : The antimicrobial action is believed to involve interference with bacterial DNA gyrase and enoyl reductase, crucial enzymes for bacterial survival .

Anticancer Activity

This compound has also been investigated for its anticancer properties:

  • Cytotoxicity : In vitro studies demonstrated that certain phthalimide derivatives can inhibit the proliferation of cancer cells. For instance, one derivative showed an IC50 value of 7.6 μM against A549 lung cancer cells, indicating potent cytotoxicity .
  • Mechanism : The compound appears to induce apoptosis in cancer cells, as evidenced by staining assays that reveal characteristic apoptotic features .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of phthalimide derivatives, including this compound, against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that these compounds could serve as potential alternatives to traditional antibiotics .
  • Anticancer Research : Another investigation focused on the synthesis of triazolo-naphthalimide/phthalimide conjugates that included this compound. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxic activity and potential for further development as anticancer agents .

Data Summary

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AntimicrobialVarious bacteria0.49 - 31.5 μg/mL
AnticancerA549 lung cancer cells7.6 μM

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-Bromobutyl)phthalimide, and how do reaction conditions influence yield?

Basic Research Question
this compound is typically synthesized via nucleophilic substitution. A common method involves reacting phthalimide with 1,4-dibromobutane in dimethylformamide (DMF) using K₂CO₃ as a base at 100°C for 24 hours, achieving yields of 85–87% . Alternative routes include alkylation of protected amines (e.g., 1-deoxynojirimycin derivatives) with this compound under similar conditions . Solvent choice (e.g., DMF vs. acetonitrile) and temperature (e.g., reflux at ~100°C) critically impact reaction efficiency. Purification often involves recrystallization from ethanol or column chromatography .

Q. How can this compound be utilized in selective alkylation or protection/deprotection strategies for amine-functionalized compounds?

Advanced Research Question
this compound is a versatile electrophile in N-alkylation reactions. For example:

  • Selective Protection : It reacts with primary amines (e.g., putrescine derivatives) to introduce phthalimide-protected intermediates, enabling orthogonal deprotection strategies. Hydrazinolysis (N₂H₄ in EtOH) selectively removes the phthalimide group without disrupting other functional groups .
  • Dual Functionalization : In multi-step syntheses, it serves as a linker for introducing bromine-terminated chains, facilitating subsequent nucleophilic substitutions (e.g., with anilines or morpholine derivatives) .
    Optimization requires balancing steric effects and solvent polarity. For instance, reactions in DMF enhance solubility of intermediates, while Na₂CO₃ or K₂CO₃ minimizes side reactions .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

Basic Research Question
Key characterization methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., phthalimide carbonyl signals at ~170 ppm, bromobutyl chain protons at 1.6–3.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₂H₁₂BrNO₂, exact mass 281.01) .
  • Elemental Analysis : Matches theoretical values (C: 51.09%, Br: 28.32%) to assess purity .
  • Melting Point : Consistent mp (76–80°C) indicates crystallinity and purity .

Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question
The bromobutyl chain’s length and phthalimide’s electron-withdrawing nature modulate reactivity:

  • Steric Effects : The four-carbon chain balances flexibility and accessibility for nucleophilic attack, enabling efficient SN2 reactions with amines or thiols .
  • Electronic Effects : The phthalimide group stabilizes transition states via resonance, enhancing electrophilicity at the terminal bromine. This is critical in Suzuki-Miyaura couplings or Ullmann-type reactions for constructing heterocycles .
    Contradictions in reaction rates (e.g., slower kinetics in polar aprotic solvents) may arise from competing side reactions, necessitating controlled stoichiometry and temperature .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

  • Hazard Mitigation : Use PPE (gloves, N95 masks, eye protection) due to skin/eye irritation risks (GHS H315, H319) .
  • Storage : Store at –20°C in airtight containers to prevent degradation; shelf life exceeds two years under these conditions .
  • Waste Disposal : Follow EPA/REACH guidelines for halogenated waste (RIDADR: NONH) .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Advanced Research Question
Discrepancies in solubility (e.g., ethanol vs. DMF) stem from batch-specific purity or hydration. Methodological solutions include:

  • Precipitation Tests : Dissolve in hot ethanol (≥70°C) and cool to 0°C; purity >98% yields crystalline solids .
  • Sonication-Assisted Dissolution : Use DMSO-d₆ or DMF-d₇ for NMR studies to enhance dispersion .
  • HPLC Purity Checks : Quantify impurities (e.g., unreacted phthalimide) using C18 columns and acetonitrile/water gradients .

Q. What role does this compound play in synthesizing fluorescent probes or metal-organic frameworks (MOFs)?

Advanced Research Question

  • Fluorescent Probes : It acts as a precursor for morpholine-functionalized ligands (e.g., L-Cys-MBBDA), enabling lysosome-targeting probes via post-functionalization .
  • MOFs : The bromine terminus facilitates coordination with transition metals (e.g., Pd, Cu) to construct porous frameworks for catalysis or sensing .
    Key challenges include avoiding over-substitution and maintaining ligand symmetry, which requires precise stoichiometry (e.g., 1:1 molar ratios) .

Q. What strategies improve the yield of N-alkylation reactions using this compound?

Basic Research Question

  • Base Selection : Use K₂CO₃ (over NaOH) to minimize hydrolysis; polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
  • Temperature Control : Reflux (~100°C) accelerates reactions but may require inert atmospheres (N₂/Ar) to prevent oxidation .
  • Workup Optimization : Extract products with dichloromethane and wash with brine to remove unreacted starting materials .

Properties

IUPAC Name

2-(4-bromobutyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H12BrNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFWTIGUWHJKDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40202228
Record name N-(4-Bromobutyl)phthalimide
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Molecular Weight

282.13 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5394-18-3
Record name 2-(4-Bromobutyl)-1H-isoindole-1,3(2H)-dione
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Record name N-(4-Bromobutyl)phthalimide
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Synthesis routes and methods I

Procedure details

A mixture of phthalimide potassium salt (2 g; 10.8 mmol), 1,4-dibromobutane (10.8 g; 50 mmol) and dry dimethylformamide (10 ml) was stirred at a bath temperature of 90° to 100° C. for 10 hours. The precipitated crystals were removed by filtration, and the filtrate was concentrated under reduced pressure. Excess of 1,4-dibromobutane was removed by distillation, and the residue was purified by silica gel column chromatography to give the objective compound. M.P., 81°-82° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

First, N-(4-bromobutyl)phthalimide is synthesized from a mixture of 30 mmol potassium phthalimide and 100 mmol 1,4 dibromobutane in 50 ml DMF. The solution is stirred for 2 hours at 60° C., and the DMF and 1,4-dibromobutane is evaporated off in vacuo. The remaining residue is extracted with CHCl3 and H2O. The resulting white compound is recrystallized from ethyl alcohol. See Chem. Pharm. Bull. 32: 3428 (1984). ##STR2##
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
100 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a hot solution (90° C.) of dibromobutane (1.50 kg, 6.95 mol) in dimethylformamide (1.7 L) was added potassium phthalimide (329 g, 1.74 mol). The solution was stirred at 90° C. for 5 hours. The solution was cooled to room temperature prior to the addition of water (900 mL). The layers were separated and the aqueous layer was extracted with CH2Cl2 (2×500 mL). The combined organic portions were washed with a saturated aqueous solution of NaHCO3 (1.0 L). The organic layer was dried (MgSO4) and concentrated under reduced pressure. Hexane (3.0 L) was added to the residue and the solid (mostly diphthalimide side product) was filtered. Hexane (1.0 L) was added to the filtrate and the resulting mixture was placed at −20° C. for 1.5 hours. the precipitate was filtered and dried under vacuum to afford 285 g (58%) of 2-(4-bromo-butyl)-isoindole-1,3-dione as white solid. 1H NMR (CDCl3) δ 1.75-7.95 (m, 4H), 3.44 (t, 2H, J=6.5 Hz), 3.71 (t, 2H, J=6.5 Hz), 7.65-7.75 (m, 2H), 7.80-7.90 (m, 2H). 13C NMR (CDCl3) δ 27.64, 30.22, 33.26, 37.35, 123.68, 132.42, 134.42, 168.79.
Quantity
1.5 kg
Type
reactant
Reaction Step One
Quantity
329 g
Type
reactant
Reaction Step One
Quantity
1.7 L
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

N-(4-Bromobutyl)phthalimide
3-Oxoisoindol-1-olate
N-(4-Bromobutyl)phthalimide
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N-(4-Bromobutyl)phthalimide
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N-(4-Bromobutyl)phthalimide
N-(4-Bromobutyl)phthalimide

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